molecular formula C21H20N4O4S B2984278 2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2198441-12-0

2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2984278
CAS No.: 2198441-12-0
M. Wt: 424.48
InChI Key: CDLBXADLWAWZQH-UHFFFAOYSA-N
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Description

The compound “2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one” features a hybrid structure combining a dihydropyridazinone core with a 2,3-dihydrobenzofuran-sulfonyl-substituted azetidine ring and a pyridin-3-yl group. The dihydropyridazinone scaffold is known for its conformational rigidity, which may enhance binding specificity in biological systems. The pyridinyl substituent at position 6 introduces aromatic π-stacking capabilities, a common feature in kinase inhibitors or antimicrobial agents.

Structural determination of such complex molecules often relies on X-ray crystallography, with programs like SHELX facilitating refinement and validation of crystallographic data .

Properties

IUPAC Name

2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c26-21-6-4-19(17-2-1-8-22-11-17)23-25(21)14-15-12-24(13-15)30(27,28)18-3-5-20-16(10-18)7-9-29-20/h1-6,8,10-11,15H,7,9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLBXADLWAWZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a novel heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure combining elements from benzofuran, azetidine, pyridine, and pyridazine. Its chemical formula is C18H20N4O2SC_{18}H_{20}N_4O_2S, with a molecular weight of approximately 368.44 g/mol. The presence of the sulfonyl group enhances its solubility and reactivity, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar compounds derived from the benzofuran structure. For instance, derivatives of 2,3-dihydro-1-benzofuran have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with structural similarities have shown minimum inhibitory concentrations (MIC) as low as 6 mg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .

Antitubercular Activity

In a related study focusing on anti-tubercular agents, several derivatives exhibited promising activity against Mycobacterium tuberculosis. Compounds within this category had IC90 values ranging from 3.73 to 40.32 μM . Given the structural similarities with our compound of interest, it is plausible that it may also possess similar antitubercular properties.

Neuroprotective Effects

Research into analogues of benzofuran has revealed neuroprotective effects attributed to their antioxidant properties. For example, certain derivatives were found to inhibit lipid peroxidation and scavenge superoxyl radicals effectively . These mechanisms indicate potential therapeutic applications in neurodegenerative diseases.

The proposed mechanisms for the biological activities of this compound include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and replication.
  • Antioxidant Activity : The ability to scavenge free radicals contributes to neuroprotective effects and may reduce oxidative stress in cells.
  • Receptor Modulation : Interaction with various receptors could play a role in modulating physiological responses relevant to inflammation and infection.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzofuran derivatives against clinical isolates. The results indicated that compounds with the benzofuran moiety exhibited enhanced antibacterial activity compared to controls, suggesting that our compound may similarly benefit from this structural feature.

Case Study 2: Neuroprotective Properties

In animal models, benzofuran derivatives have shown promise in protecting against neurotoxic damage induced by oxidative stress. The ability to penetrate the blood-brain barrier while exhibiting low toxicity makes these compounds candidates for further exploration in treating neurological disorders.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Compound Name Core Structure Key Substituents Hypothesized Activity Reference
Target Compound Dihydropyridazinone Benzofuran-sulfonyl-azetidine, pyridinyl Potential kinase inhibition or antimicrobial activity
6-(2,3-Dihydrobenzofuran-5-yl)pyridin-2-amine Pyridine Benzofuran Antimicrobial (inferred from similar scaffolds)
Nitroimidazole derivatives Imidazole Nitro group Antimycobacterial
Nitrofuryl-containing heteroaryls Heteroaromatic Nitrofuran Inactive (antimycobacterial)

Functional Group Impact on Activity

  • Sulfonyl vs. Nitro Groups : Evidence from nitroimidazole and nitrofuryl derivatives indicates that nitro groups can enhance antimycobacterial activity, while sulfonyl groups (as in the target compound) may offer better metabolic stability or solubility .
  • Azetidine vs.

Methodological Considerations in Similarity Analysis

Compound similarity assessments rely on descriptors such as molecular fingerprints, pharmacophore models, or substructure matching. The target compound’s uniqueness arises from its hybrid scaffold, which may limit similarity to conventional benzofuran or pyridazinone derivatives. For example:

  • Fingerprint-based methods: May highlight shared benzofuran or pyridine motifs with analogs but overlook the azetidine-dihydropyridazinone synergy.
  • Pharmacophore models : Could prioritize the sulfonyl group’s hydrogen-bond acceptor capacity and the pyridinyl group’s aromaticity as critical features .

Table 2: Similarity Metrics for Hypothetical Analogues

Metric Target vs. Benzofuran-Pyridine Analogue Target vs. Nitroimidazole
Tanimoto Coefficient* 0.45 (moderate) 0.20 (low)
Pharmacophore Overlap High (shared aromatic motifs) Low (divergent cores)

*Hypothetical values based on substructure analysis.

Research Findings and Limitations

While direct data for the target compound are absent in the provided evidence, insights can be extrapolated:

  • Antimicrobial Potential: Benzofuran-sulfonyl derivatives are implicated in disrupting microbial membranes or enzymes, analogous to quaternary ammonium compounds studied via CMC determination methods .
  • Kinase Inhibition: The dihydropyridazinone core is structurally similar to published kinase inhibitors, suggesting possible ATP-binding site interactions.

Limitations : The absence of explicit pharmacological data necessitates further experimental validation. Contradictions in similarity metrics (e.g., fingerprint vs. pharmacophore rankings) underscore the need for multi-method analyses .

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